molecular formula C35H35N3O5S B2815703 N-(2-benzoyl-4-methylphenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzamide CAS No. 476319-71-8

N-(2-benzoyl-4-methylphenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzamide

Cat. No. B2815703
CAS RN: 476319-71-8
M. Wt: 609.74
InChI Key: MQWLRMUMCKTGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-methylphenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzamide is a useful research compound. Its molecular formula is C35H35N3O5S and its molecular weight is 609.74. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity and Synthesis

  • A study detailed the synthesis and evaluation of antimicrobial activity of novel derivatives containing the sulfonamide moiety. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Molecular modeling suggested that the synthesized compounds have similar orientation and binding interactions within the active site of dihydropteroate synthase, a key enzyme targeted by antimicrobial agents (Ghorab et al., 2017).

Material Science Applications

  • Research on aromatic polyamides containing pendant groups synthesized from asymmetrically substituted diamine monomers demonstrated medium molecular weight polymers with inherent viscosities indicating good material properties for potential applications in polymer science. These polymers were amorphous, soluble in polar aprotic solvents, and showed good thermal stability, which could be useful in developing new materials with specific desired properties (Pal et al., 2009).

Prodrug Development

  • The concept of using sulfonamide group-containing compounds as potential prodrugs was explored, focusing on the synthesis and evaluation of N-acyl derivatives of a model sulfonamide. These derivatives were studied for their stability and hydrolysis kinetics, aiming to develop prodrugs with high water solubility and appropriate lipophilicity for therapeutic applications. The study indicates the potential for designing new prodrugs based on sulfonamide chemistry (Larsen et al., 1988).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35N3O5S/c1-23-13-18-32(30(20-23)33(39)26-9-5-4-6-10-26)37-35(41)29-11-7-8-12-31(29)36-34(40)27-14-16-28(17-15-27)44(42,43)38-21-24(2)19-25(3)22-38/h4-18,20,24-25H,19,21-22H2,1-3H3,(H,36,40)(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWLRMUMCKTGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=C(C=C(C=C4)C)C(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzamide

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